molecular formula C13H7Cl2FO B1404196 4-(3,5-Dichlorophenyl)-2-fluorobenzaldehyde CAS No. 1361871-90-0

4-(3,5-Dichlorophenyl)-2-fluorobenzaldehyde

Cat. No. B1404196
M. Wt: 269.09 g/mol
InChI Key: MIZDCJVWRWQQIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-fluorobenzaldehyde with 3,5-dichloroaniline . The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the target compound. Detailed synthetic routes and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 4-(3,5-Dichlorophenyl)-2-fluorobenzaldehyde consists of a benzene ring substituted with chlorine and fluorine atoms. The aldehyde functional group is attached to the benzene ring. The precise arrangement of atoms and bond angles can be visualized using computational tools or X-ray crystallography .

Scientific Research Applications

Synthesis and Characterization

  • 4-Fluorobenzaldehyde, a derivative of 4-(3,5-Dichlorophenyl)-2-fluorobenzaldehyde, has been synthesized from 4-chlorobenzaldehyde using potassium fluoride, demonstrating its utility in producing fluorobenzaldehyde derivatives in good yields (Yoshida & Kimura, 1988).

Applications in Biological Evaluation

  • 4-Fluorobenzaldehyde was used to prepare thiazolidin-4-one derivatives, showing promising antioxidant activities. This highlights its role in developing compounds with potential biological benefits (El Nezhawy et al., 2009).

Anticancer Properties

  • Fluorinated benzaldehydes, including derivatives of 4-(3,5-Dichlorophenyl)-2-fluorobenzaldehyde, were used in synthesizing fluoro-substituted stilbenes. These compounds showed significant anticancer properties, suggesting the compound's potential in cancer therapy (Lawrence et al., 2003).

Structural Analysis and Crystallography

  • The compound's structural characteristics were explored through X-ray analysis, revealing important information about its molecular structure, crucial for understanding its chemical behavior (Zhao & Teng, 2008).

Research on Synthesis Methods

  • Research has been conducted on various methods of synthesizing fluorobenzaldehyde, including the oxidation of fluorotoluene and chlorination hydrolysis. This research provides insights into efficient production methods for such compounds (Qin Hai-fang, 2009).

Further Applications in Chemical Synthesis

  • 4-Fluorobenzaldehyde was used in the synthesis of various complex organic compounds, showcasing its versatility in chemical synthesis processes (Pan, 2010).

Additional Research Findings

properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZDCJVWRWQQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742828
Record name 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde

CAS RN

1361871-90-0
Record name 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,5-Dichlorophenyl)-2-fluorobenzaldehyde
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